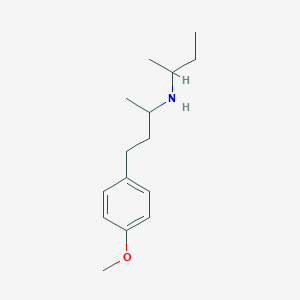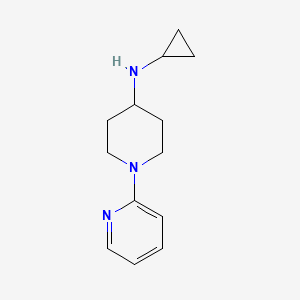![molecular formula C15H18N2O2S B7558094 3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide, commonly known as Dibenzyl sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biological activities, including antibacterial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of Dibenzyl sulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This decrease in pH can have a variety of effects on the body, including the inhibition of bacterial and fungal growth and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
Dibenzyl sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, Dibenzyl sulfonamide has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dibenzyl sulfonamide in lab experiments is its diverse biological activities. It has been found to have antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for a variety of research applications. However, one of the limitations of using Dibenzyl sulfonamide is its potential toxicity. It has been found to have toxic effects on some cell types, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on Dibenzyl sulfonamide. One of the main areas of research is the development of new antibiotics and antifungal agents based on the structure of Dibenzyl sulfonamide. Another area of research is the development of new anticancer drugs based on the antitumor properties of Dibenzyl sulfonamide. In addition, research on the mechanism of action of Dibenzyl sulfonamide may lead to the development of new drugs that target carbonic anhydrase and other enzymes involved in the regulation of acid-base balance in the body.
Méthodes De Synthèse
The synthesis of Dibenzyl sulfonamide can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylbenzylamine with benzene sulfonyl chloride in the presence of a base to form the intermediate compound 3,4-dimethylbenzylsulfonyl chloride. The second step involves the reaction of this intermediate compound with ammonia to form Dibenzyl sulfonamide. The overall yield of this synthesis method is around 70%.
Applications De Recherche Scientifique
Dibenzyl sulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Dibenzyl sulfonamide has also been found to have antitumor properties, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-7-13(8-12(11)2)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAAFQYMCHPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)